Product packaging for 2-Methyl-4-nitrobenzoyl chloride(Cat. No.:CAS No. 30459-70-2)

2-Methyl-4-nitrobenzoyl chloride

Cat. No.: B1590156
CAS No.: 30459-70-2
M. Wt: 199.59 g/mol
InChI Key: LMDIDOFTXQERLH-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Acyl Chlorides and Derivatives

Aromatic acyl chlorides are a class of organic compounds characterized by the functional group -COCl attached to an aromatic ring. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as potent acylating agents in organic synthesis. wikipedia.orgchemistrystudent.com The reactivity stems from the electron-deficient nature of the carbonyl carbon, which is bonded to two highly electronegative atoms, oxygen and chlorine. chemistrystudent.com This makes the carbon an excellent target for nucleophilic attack, facilitating the formation of esters, amides, and acid anhydrides, often more efficiently than the corresponding carboxylic acid. wikipedia.orgsavemyexams.com

2-Methyl-4-nitrobenzoyl chloride is a distinct member of this class due to its specific substituents. The nitro group (-NO₂) at the para-position is strongly electron-withdrawing, which further enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles. Conversely, the methyl group (-CH₃) at the ortho-position introduces a degree of steric hindrance, which can influence the regioselectivity of its reactions. It also increases the compound's solubility in non-polar organic solvents compared to its non-methylated counterparts. The synthesis of acyl chlorides like this compound typically involves the treatment of the corresponding carboxylic acid (in this case, 2-methyl-4-nitrobenzoic acid) with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). wikipedia.orgsavemyexams.com

Interactive Table 2: Comparison of Reagents for Acyl Chloride Synthesis from Carboxylic Acids

Reagent Typical Conditions Byproducts Notes Source(s)
Thionyl Chloride (SOCl₂) Reflux, often with a catalytic amount of DMF SO₂(g), HCl(g) Common and cost-effective; gaseous byproducts are easily removed. wikipedia.org
Oxalyl Chloride ((COCl)₂) Room temperature to reflux, often with a catalytic amount of DMF CO(g), CO₂(g), HCl(g) Milder and can be used at lower temperatures; often faster. wikipedia.org

| Phosphorus Pentachloride (PCl₅) | Solid reagent, often no solvent needed | POCl₃(l), HCl(g) | A strong reagent; the byproduct POCl₃ has a high boiling point and must be separated by distillation. | chemistrystudent.comsavemyexams.com |

Significance as a Key Intermediate in Organic Synthesis

The primary role of this compound in chemical research is as a critical intermediate for constructing complex molecular architectures. Its high reactivity allows it to readily participate in nucleophilic acyl substitution reactions to form amides and esters. This capability is extensively leveraged in the synthesis of fine chemicals, including pharmaceuticals and dyes. nbinno.com

A prominent example of its application is in the synthesis of labeled pharmaceutical compounds for clinical research. Specifically, this compound is an intermediate in the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one. pharmaffiliates.comchemicalbook.com This benzazepinone (B8055114) derivative is a direct precursor to Tolvaptan-d7, a deuterium-labeled version of Tolvaptan. pharmaffiliates.comchemicalbook.com Tolvaptan itself is a selective and competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels). pharmaffiliates.comchemicalbook.comchemicalbook.com The use of this compound to create labeled standards is vital for metabolic studies and pharmacokinetic analysis.

Overview of Research Trajectories

Research involving this compound follows several key trajectories, primarily driven by its utility as a versatile acylating agent. The most significant area of research is within pharmaceutical development, where it serves as a building block for creating active pharmaceutical ingredients and their metabolites or labeled analogues, such as in the case of Tolvaptan. pharmaffiliates.com Studies have explored the synthesis of various compounds from this intermediate that show potential as enzyme inhibitors or receptor antagonists.

Beyond pharmaceuticals, research extends into the fields of agrochemicals and material science. The structural backbone of this compound is found in precursors to some herbicides and pesticides. nbinno.com Furthermore, its chromophoric properties, imparted by the nitroaromatic system, make it a candidate for use in the synthesis of dyes and pigments. nbinno.com The compound's reactivity also lends itself to polymer chemistry, where it can be used to modify polymer backbones or to synthesize specialty polymers. The overarching theme of research is the exploitation of its defined structure and reactivity to efficiently synthesize target molecules with specific biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO3 B1590156 2-Methyl-4-nitrobenzoyl chloride CAS No. 30459-70-2

Properties

IUPAC Name

2-methyl-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDIDOFTXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511351
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-70-2
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Optimization for 2 Methyl 4 Nitrobenzoyl Chloride

Precursor Synthesis Routes to 2-Methyl-4-nitrobenzoic Acid

The synthesis of 2-methyl-4-nitrobenzoic acid has been approached through various routes, including the hydrolysis of 2-methyl-4-nitrobenzonitrile (B182990) and the oxidation of 4-amino-2-methylbenzoic acid. google.comgoogle.com However, these methods often involve complex preparation processes and expensive starting materials. google.comgoogle.com Consequently, the selective oxidation of the more readily available 4-nitro-o-xylene has emerged as a more sustainable and economically viable approach. google.com

Selective Oxidation of 4-Nitro-o-xylene

The primary challenge in oxidizing 4-nitro-o-xylene lies in the strong electron-withdrawing effect of the nitro group, which deactivates the methyl groups and makes oxidation difficult. google.com While strong oxidizing agents like potassium permanganate (B83412) can achieve this transformation, they generate significant environmental pollution. google.com A greener alternative involves the use of dilute nitric acid as the oxidant. google.com

The use of dilute nitric acid for the selective oxidation of 4-nitro-o-xylene presents a more environmentally friendly pathway. google.com However, this method typically requires harsh reaction conditions, such as high temperatures and pressures, posing safety risks and demanding specialized equipment. google.com To overcome these limitations, recent research has focused on the use of catalysts to facilitate the reaction under milder conditions. google.comresearchgate.net

To enhance the efficiency and selectivity of the oxidation process using dilute nitric acid, the addition of free radical initiators and phase transfer catalysts has proven to be highly effective. google.com

Free Radical Initiators: These compounds, such as azobisisobutyronitrile (AIBN), N-hydroxyphthalimide (NHPI), and benzoyl peroxide, facilitate the initiation of the oxidation reaction. google.com The molar ratio of the free radical initiator to 4-nitro-o-xylene is typically maintained between 0.05 and 0.5. google.com

Phase Transfer Catalysts (PTCs): In the biphasic system of aqueous nitric acid and the organic substrate (4-nitro-o-xylene), a phase transfer catalyst is crucial for transporting the reacting species across the phase boundary. ijirset.comdalalinstitute.com Quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide, and cetyltrimethylammonium bromide are commonly employed. google.comslideshare.net These catalysts form an ion pair with the nitrate (B79036) ions, allowing them to move into the organic phase and react with the 4-nitro-o-xylene. dalalinstitute.comcrdeepjournal.org The molar ratio of the phase transfer catalyst to 4-nitro-o-xylene is generally in the range of 0.01 to 0.1. google.com

The synergistic effect of a free radical initiator and a phase transfer catalyst significantly improves the reaction rate and yield under milder conditions. google.com

The implementation of a catalytic system allows for the selective oxidation of 4-nitro-o-xylene under significantly milder conditions. The reaction temperature can be controlled within a range of 50-150°C, and the reaction can be carried out at atmospheric pressure, thus avoiding the need for high-pressure reactors. google.comresearchgate.net

The yield of 2-methyl-4-nitrobenzoic acid can be optimized by carefully controlling the reaction parameters. The concentration of dilute nitric acid, typically between 10% and 60% by mass, and the molar ratio of nitric acid to 4-nitro-o-xylene (ranging from 1 to 10) are critical factors. google.com By optimizing the choice and concentration of the free radical initiator and phase transfer catalyst, along with the reaction temperature, yields of up to 83.5% have been achieved. google.com Another reported method utilizing N-hydroxyphthalimide, cobalt(II) chloride hexahydrate, manganese(II) acetate (B1210297) tetrahydrate, and a phase transfer catalyst with 40% nitric acid achieved a yield of 72%. chemicalbook.com

Below is a data table summarizing the impact of different reaction conditions on the yield of 2-methyl-4-nitrobenzoic acid.

Free Radical InitiatorPhase Transfer CatalystNitric Acid Concentration (%)Temperature (°C)Yield (%)Reference
AzobisisobutyronitrileCetyltrimethylammonium bromide105060.4 google.com
N-acetylphthalimideTetrabutylammonium bromide6015056.0 google.com
N-hydroxyphthalimideNot specified40Reflux72 chemicalbook.com

Alternative Precursor Synthesis Methods

While the selective oxidation of 4-nitro-o-xylene is a prominent method, other synthetic routes to 2-methyl-4-nitrobenzoic acid exist. These include:

Hydrolysis of 2-methyl-4-nitrobenzonitrile: This method involves the hydrolysis of the cyano group to a carboxylic acid using reagents like hydrochloric acid or a hydrogen peroxide-sodium hydroxide (B78521) system. google.com However, the synthesis of the starting material, 2-methyl-4-nitrobenzonitrile, can be complex. google.com

Oxidation of 2-methyl-4-aminobenzoic acid: This route involves the selective oxidation of the amino group to a nitro group. google.com The high cost and limited availability of the starting material are significant drawbacks to this method. google.com

Nitration of 2-methylbenzoic acid: This approach uses a mixture of concentrated nitric acid and sulfuric acid to nitrate 2-methylbenzoic acid. nbinno.com

Hydrolysis of 2-Methyl-4-nitrobenzonitrile

One common method for synthesizing 2-methyl-4-nitrobenzoic acid involves the hydrolysis of the cyano group of 2-methyl-4-nitrobenzonitrile. google.com This reaction is typically carried out under acidic or basic conditions. However, the synthesis of the starting material, 2-methyl-4-nitrobenzonitrile, can be a complex process itself, often requiring multiple steps and potentially hazardous reagents. google.com

Oxidation of 4-Amino-2-methylbenzoic Acid

An alternative route to 2-methyl-4-nitrobenzoic acid is the oxidation of the amino group of 4-amino-2-methylbenzoic acid. google.com This method can be achieved using various oxidizing agents. One approach involves the use of N-oxygenase enzymes derived from Streptomyces, which can selectively oxidize the para-amino group. google.com However, the high cost and limited availability of the starting material, 4-amino-2-methylbenzoic acid, can be a significant drawback to this method on an industrial scale. google.com Another approach involves the use of strong oxidizing agents like potassium permanganate. youtube.comresearchgate.net

Conversion of 2-Methyl-4-nitrobenzoic Acid to 2-Methyl-4-nitrobenzoyl Chloride

The conversion of 2-methyl-4-nitrobenzoic acid to its corresponding acyl chloride is a crucial step. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Acyl Chloride Formation via Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. wikipedia.orgchemguide.co.uk

The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. youtube.com This is followed by a series of steps leading to the formation of a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comchemistrysteps.com

Table 1: Reaction Parameters for Acyl Chloride Formation with Thionyl Chloride

ParameterConditionReference
ReagentThionyl Chloride (SOCl₂)
TemperatureReflux (typically 70-110°C)
Reaction Time2-4 hours
ByproductsSO₂, HCl (gaseous) wikipedia.org

Acyl Chloride Formation via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.org It is considered a milder and more selective reagent than thionyl chloride, often allowing the reaction to proceed at lower temperatures. wikipedia.org The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are also gaseous and easily removed. numberanalytics.com

The reaction with oxalyl chloride proceeds through a similar nucleophilic acyl substitution mechanism. numberanalytics.com

Table 2: Comparative Data for Acyl Chloride Formation Methods

ParameterThionyl Chloride MethodOxalyl Chloride MethodNotes
Reagent CostModerateHigherSOCl₂ is generally more economical.
Reaction Temperature70–110°C (reflux)Room temperature to refluxOxalyl chloride can be used under milder conditions.
Reaction Time2–4 hours1–3 hoursReaction with oxalyl chloride is often faster.

Catalytic Approaches: Role of Dimethylformamide (DMF)

The formation of acyl chlorides can be accelerated by using a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org DMF acts as a nucleophilic catalyst. commonorganicchemistry.com It reacts with the chlorinating agent (either thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, which is a highly reactive iminium intermediate. wikipedia.orgyoutube.com This intermediate then reacts with the carboxylic acid, facilitating the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.orgresearchgate.net While effective, it's important to note that the reaction of DMF with chlorinating agents can produce trace amounts of the toxic byproduct dimethylcarbamoyl chloride (DMCC). acs.orgacs.org

Purification Techniques: Distillation and Recrystallization

After the reaction is complete, the crude this compound must be purified to remove any unreacted starting materials, excess reagents, and byproducts. The primary methods for purification are distillation and recrystallization.

Distillation: Due to its relatively high boiling point, this compound can be purified by vacuum distillation. orgsyn.orggoogle.com This technique separates the desired product from less volatile impurities. Fractional distillation can be employed to separate components with closer boiling points. libretexts.orglibretexts.org However, some acyl chlorides may be prone to decomposition at high temperatures, making careful control of the distillation conditions crucial. google.com

Recrystallization: Recrystallization from a suitable solvent is another effective method for purifying solid acyl chlorides. prepchem.com This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful recrystallization.

Optimization of Synthetic Conditions for this compound Production

Temperature is a critical parameter, particularly during the nitration of the aromatic ring. The nitration of methyl benzoate (B1203000), a similar reaction, demonstrates that maintaining a low temperature is essential for maximizing yield and minimizing side products. orgsyn.org For instance, keeping the reaction temperature between 5-15°C results in yields of 81-85%. However, if the temperature rises to 50°C, the yield drops significantly, and at 70°C, it falls even further, with a concurrent increase in oily by-products like dinitrobenzoic esters and nitrophenolic compounds. orgsyn.org

Similarly, in the nitration of m-methylbenzoic acid, controlling the temperature between -30°C and -15°C is crucial for achieving high selectivity for the desired nitro isomer. google.compatsnap.com This low-temperature range enhances the selectivity of the reaction, preventing the formation of unwanted isomers and decomposition products. google.com For the chlorination step, where 2-methyl-4-nitrobenzoic acid is converted to the acyl chloride using an agent like thionyl chloride, temperature control is also important to prevent decomposition, especially given the presence of the heat-sensitive nitro group. This reaction is often carried out under reflux conditions, typically between 70–110°C.

Table 1: Effect of Temperature on Nitration Yield (Methyl Benzoate Model)

Reaction Temperature (°C)Solid Product Yield (%)Observations
5–1581–85Optimal range for high yield of desired product. orgsyn.org
50Lower YieldSignificant decrease in solid product yield. orgsyn.org
70Lowest YieldDrastic reduction in yield with increased by-products. orgsyn.org

This table is based on data from the nitration of methyl benzoate, which serves as a model for electrophilic aromatic substitution on a substituted benzoic acid derivative.

The ratio of nitric acid to the substrate and the concentration of sulfuric acid as a catalyst are pivotal in the nitration process. A typical nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com

For the synthesis of the precursor 2-methyl-4-nitrobenzoic acid via oxidation of 4-nitro-o-xylene, the molar ratio of nitric acid to the starting material can range from 1 to 10. google.com In the nitration of m-methylbenzoic acid, the mass ratio of the acid to nitric acid is specified to be between 1:3 and 1:10, using nitric acid with a mass fraction of 92-98%. google.com This excess of the nitrating agent ensures a high conversion rate of the starting material. google.compatsnap.com The stoichiometry must be carefully controlled; insufficient nitrating agent can lead to incomplete reaction, while an excessive amount can increase the risk of over-nitration and the formation of dinitro compounds and other impurities. orgsyn.org

This compound, like other acyl chlorides, is highly susceptible to hydrolysis. crunchchemistry.co.ukdocbrown.info The presence of moisture leads to a rapid reaction where water acts as a nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride ion. docbrown.infoualberta.ca This reaction regenerates the starting carboxylic acid, 2-methyl-4-nitrobenzoic acid, thereby reducing the yield of the desired product. savemyexams.com

To prevent this, the chlorination reaction and subsequent handling of the acyl chloride must be performed under strictly anhydrous (dry) conditions. crunchchemistry.co.uk This often involves conducting the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. The use of a gas-absorption trap is also common to manage the evolution of gaseous by-products like hydrogen chloride and sulfur dioxide (when using thionyl chloride) while preventing moisture from entering the reaction vessel. orgsyn.org

There are multiple strategies to synthesize this compound, primarily differing in the synthesis of the key intermediate, 2-methyl-4-nitrobenzoic acid.

Route 1: Nitration of 2-Methylbenzoic Acid followed by Chlorination This is a common approach, though specific yield data for the nitration of 2-methylbenzoic acid is not readily available in the provided search results. The subsequent chlorination step is generally efficient.

Route 2: Oxidation of 4-Nitro-o-xylene followed by Chlorination This route utilizes 4-nitro-o-xylene as the starting material. One patented method describes the oxidation of 4-nitro-o-xylene using dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst. google.com This process reports a high yield of up to 83.5% for 2-methyl-4-nitrobenzoic acid under mild conditions (50-150°C), avoiding high pressure. google.com Another study using a cobalt/manganese catalyst system with a phase transfer catalyst reports a 72% yield. chemicalbook.com

Comparison of Chlorinating Agents The final step, converting the carboxylic acid to the acyl chloride, can be accomplished with different reagents, most commonly thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): This reagent is widely used, often with a catalytic amount of dimethylformamide (DMF). It is cost-effective and suitable for industrial-scale production. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. crunchchemistry.co.uk

Oxalyl Chloride ((COCl)₂): This reagent is often more reactive and can be used at lower temperatures. However, it is more expensive than thionyl chloride. The by-products are also gaseous (CO, CO₂, HCl).

Phosphorus Pentachloride (PCl₅): This is another effective chlorinating agent, which upon reaction, produces phosphorus oxychloride (POCl₃) as a by-product that must be separated. prepchem.com

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Formation

ParameterThionyl Chloride (SOCl₂) MethodOxalyl Chloride ((COCl)₂) MethodPhosphorus Pentachloride (PCl₅) Method
Reagent Cost Moderate Higher Variable
Reaction Temp. 70–110°C (Reflux) Room temp to reflux Heated prepchem.com
Reaction Time 2–4 hours 1–3 hours Variable
By-products SO₂, HCl (gaseous) CO, CO₂, HCl (gaseous) POCl₃ (liquid) prepchem.com
Industrial Use High Moderate Common

The choice of route and chlorinating agent often depends on factors like raw material availability, cost, desired purity, and scalability. The oxidation route from 4-nitro-o-xylene appears to be a high-yielding method for the precursor, while thionyl chloride remains a preferred industrial choice for the chlorination step due to its cost-effectiveness. google.com

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.comlibretexts.org This intermediate is transient and quickly collapses. The stability of this intermediate and the reaction's progression are influenced by the nature of the nucleophile and the leaving group. masterorganicchemistry.comlibretexts.org In the second step, the carbonyl double bond reforms, and the chloride ion, being a good leaving group (as it is the conjugate base of a strong acid, HCl), is expelled. libretexts.org This regenerates the carbonyl group and results in the formation of a new acyl compound. libretexts.org

The general mechanism can be visualized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate is formed.

Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed.

2-Methyl-4-nitrobenzoyl chloride readily reacts with alcohols to form esters. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is evolved. vedantu.com

The general reaction is: this compound + Alcohol → 2-Methyl-4-nitrobenzoate ester + HCl

For instance, the reaction with methanol (B129727) would yield methyl 2-methyl-4-nitrobenzoate. The formation of esters from acyl chlorides is a widely used transformation in organic synthesis due to its efficiency and broad substrate scope. orgsyn.orgorganic-chemistry.org

The reaction of this compound with primary or secondary amines yields substituted amides. This reaction is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. Similar to ester formation, a base is often used to scavenge the HCl produced. vedantu.com

The general reaction is: this compound + Amine → N-Substituted-2-methyl-4-nitrobenzamide + HCl

The acylation of 2-aminopyrimidines with acyl chlorides like this compound is a reaction of significant interest, particularly in the synthesis of biologically active molecules. semanticscholar.orgpharmaffiliates.com However, this reaction can present challenges, including the potential for multiple acylations. semanticscholar.org

Formation of Amides

Acylation of 2-Aminopyrimidines
N,N-Diacylation Phenomenon and its Investigation

A notable phenomenon in the acylation of 2-aminopyrimidines is the formation of N,N-diacylated products alongside the expected N-monoacylated amide. semanticscholar.org Research has shown that treating 2-aminopyrimidines with substituted benzoyl chlorides in the presence of a relatively strong base like triethylamine (B128534) can lead to the formation of N,N-dibenzoyl derivatives, often leaving some of the initial amine unreacted. semanticscholar.org

The proposed mechanism for this diacylation involves the initial formation of the N-monoacylated amide. This amide is more acidic than the starting 2-aminopyrimidine. In the presence of a sufficiently strong base, the amide proton is abstracted to form an anion. This anion then rapidly reacts with a second molecule of the acyl chloride to yield the diacyl product. semanticscholar.org

Role of Base Strength (e.g., Triethylamine vs. Pyridine) in Selectivity

The choice of base plays a crucial role in controlling the selectivity between mono- and diacylation. semanticscholar.org

Triethylamine (Et₃N): As a relatively strong base (pKb ≈ 3.25), triethylamine can readily deprotonate the initially formed monoacyl amide, facilitating the subsequent second acylation to form the N,N-diacyl compound. semanticscholar.org In many cases, using triethylamine results in the diacylated product being the main or sole product. semanticscholar.org

Pyridine: In contrast, pyridine is a much weaker base (pKb ≈ 8.77). semanticscholar.orgjocpr.com It is effective at neutralizing the HCl produced during the initial acylation but is generally not strong enough to deprotonate the resulting amide to a significant extent. vedantu.comsemanticscholar.org Consequently, when pyridine is used as the base, the reaction typically stops at the monoacylation stage, leading to the desired N-monoacyl derivative in higher yields. semanticscholar.org The steric hindrance of triethylamine, with its freely rotating ethyl groups, can also influence its effectiveness as a catalyst compared to the planar structure of pyridine. jocpr.com

This difference in reactivity and selectivity highlights the importance of carefully selecting the base to achieve the desired outcome in the acylation of 2-aminopyrimidines.

BasepKbPredominant Product in Acylation of 2-Aminopyrimidines
Triethylamine~3.25N,N-Diacyl derivative
Pyridine~8.77N-Monoacyl derivative
Development of Monoacylation Procedures

The development of selective monoacylation procedures is crucial in multi-step syntheses to avoid the formation of undesired di- or poly-acylated products. In the context of this compound, achieving monoacylation often involves careful control of reaction conditions such as temperature, stoichiometry of reactants, and the choice of base. For instance, the slow addition of the acyl chloride to a solution of the nucleophile at low temperatures can favor the formation of the monoacylated product. The use of sterically hindered, non-nucleophilic bases can also prevent side reactions and promote selective acylation.

Acylation of Deactivated Anilines

The acylation of anilines that are deactivated by electron-withdrawing substituents can be a challenging transformation. However, the high reactivity of this compound, enhanced by the activating effect of the nitro group, facilitates this reaction. This compound serves as an intermediate in the synthesis of Tolvaptan, where it acylates a deactivated aniline (B41778) derivative, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. pharmaffiliates.com The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the acyl chloride more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic deactivated aniline.

Formation of Thioesters

This compound readily undergoes reactions with thiols to form thioesters. This transformation follows a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. wikipedia.org

The general reaction can be represented as: R-SH + Cl-CO-Ar -> R-S-CO-Ar + HCl (where Ar is the 2-methyl-4-nitrophenyl group)

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

Participation of the Nitro Group in Redox Reactions

The nitro group of this compound can participate in various redox reactions, most notably reduction to an amino group. This transformation is a key step in many synthetic pathways, as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the chemical properties of the molecule.

Commonly used reducing agents for this purpose include:

Catalytic hydrogenation (e.g., H₂/Pd-C)

Metals in acidic media (e.g., Fe/HCl, Sn/HCl)

Sodium dithionite (B78146)

The choice of reducing agent can sometimes allow for selective reduction of the nitro group without affecting the acyl chloride functionality, although the latter is also susceptible to reduction under certain conditions.

Hydrolysis to 2-Methyl-4-nitrobenzoic Acid

This compound is highly susceptible to hydrolysis, reacting with water to form 2-methyl-4-nitrobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.

The reaction proceeds as follows: C₈H₆ClNO₃ + H₂O → C₈H₇NO₄ + HCl

Due to its moisture sensitivity, this compound must be handled and stored under anhydrous conditions to prevent its decomposition.

Influence of Substituents (Methyl and Nitro Groups) on Reactivity

The reactivity of the benzoyl chloride core is significantly influenced by the presence of the methyl and nitro groups on the aromatic ring.

Electronic Effects:

The nitro group (—NO₂) is a strong electron-withdrawing group, exerting both a –I (inductive) and –M (mesomeric) effect. This deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly, it activates the carbonyl carbon of the acyl chloride towards nucleophilic attack. This increased electrophilicity makes this compound a more potent acylating agent compared to unsubstituted benzoyl chloride.

The methyl group (—CH₃), in contrast, is an electron-donating group through its +I (inductive) effect. It tends to slightly decrease the reactivity of the acyl chloride compared to a hypothetical 4-nitrobenzoyl chloride. However, its primary influence is often considered in conjunction with its steric effect.

Steric Effects:

Interactive Data Table: Influence of Substituents on Reactivity

SubstituentPositionElectronic EffectInfluence on Acyl Chloride ReactivitySteric Effect
Nitro (—NO₂)4 (para)Strong electron-withdrawing (–I, –M)Strong activation towards nucleophilic attackMinimal
Methyl (—CH₃)2 (ortho)Weak electron-donating (+I)Slight deactivation (counteracted by the nitro group)Moderate steric hindrance

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitrobenzoyl Chloride and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-Methyl-4-nitrobenzoyl chloride is distinguished by characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic of these are the stretches associated with the acyl chloride and the nitro groups.

The acyl chloride functional group is characterized by a strong carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the adjacent chlorine atom, this band appears at a significantly higher frequency compared to other carbonyl compounds like ketones or esters. Typically, this absorption is observed in the range of 1770-1815 cm⁻¹. Monitoring the appearance of this peak around 1800 cm⁻¹ is a standard practice to confirm the conversion from the corresponding carboxylic acid.

The nitro (-NO₂) group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically found in the following regions:

Asymmetric NO₂ Stretch: 1500-1560 cm⁻¹

Symmetric NO₂ Stretch: 1300-1370 cm⁻¹

The presence of strong absorptions in these two regions provides clear evidence for the nitro substituent on the aromatic ring. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Acyl Chloride (-COCl)C=O Stretch1770 - 1815Strong
Nitro (-NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (-NO₂)Symmetric Stretch1300 - 1370Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium-Variable
Methyl (-CH₃)C-H Stretch2850 - 2960Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring and the three protons of the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and acyl chloride groups deshield the aromatic protons, shifting them downfield, while the electron-donating methyl group has a shielding effect.

The expected splitting pattern for the aromatic protons is as follows:

H-3: This proton is ortho to both the acyl chloride and methyl groups. It is expected to appear as a doublet.

H-5: This proton is ortho to the nitro group and meta to the methyl group. It will likely appear as a doublet of doublets.

H-6: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.

The methyl group (-CH₃) protons will appear as a singlet further upfield, typically in the range of δ 2.4-2.6 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals for this compound include:

Carbonyl Carbon (-COCl): The carbon atom of the acyl chloride group is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm. rsc.org

Nitro-Substituted Carbon (C-4): The aromatic carbon directly attached to the electron-withdrawing nitro group is also deshielded and its signal is found downfield. For comparison, the carbon attached to the nitro group in methyl 4-nitrobenzoate (B1230335) appears around 150.5 ppm. rsc.org

Other Aromatic Carbons: The remaining four aromatic carbons will have distinct signals, with their chemical shifts determined by the cumulative electronic effects of the substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group is shielded and appears upfield, typically around 20-22 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (-C OCl)N/A165 - 175
Aromatic Carbons7.5 - 8.5120 - 155
Methyl (-C H₃)2.4 - 2.6 (singlet)20 - 22

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound (MW ≈ 199.59), the mass spectrum would show a molecular ion peak (M⁺). ncats.io Due to the presence of a chlorine atom, a characteristic isotopic peak at M+2 will be observed with an intensity that is approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would involve the loss of stable neutral molecules or radicals:

Loss of Chlorine: The cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable 2-methyl-4-nitrobenzoyl cation.

[M - Cl]⁺

Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide.

[M - Cl - CO]⁺

Loss of Nitro Group: Fragmentation can also involve the loss of the nitro group.

[M - NO₂]⁺

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

IonDescriptionPredicted m/z
[C₈H₆ClNO₃]⁺Molecular Ion (M⁺)199/201
[C₈H₆NO₂]⁺Loss of Cl164
[C₇H₆NO₂]⁺Loss of CO from [M-Cl]⁺136
[C₈H₆ClO]⁺Loss of NO₂153/155

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed for assessing the purity of chemical compounds like this compound.

A common method for analyzing this type of compound is reverse-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of this compound can be determined by injecting a sample into the HPLC system and obtaining a chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would signify impurities.

Typical RP-HPLC conditions for analyzing a nitroaromatic compound might involve:

Column: A reverse-phase column, such as a Newcrom R1 or a standard C18 column. sielc.com

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile) and water. sielc.com A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com

Detection: UV detection is highly suitable for this compound due to the strong UV absorbance of the nitro-substituted aromatic ring. The detector would be set to a wavelength where the compound exhibits maximum absorbance.

By comparing the area of the main peak to the total area of all peaks in the chromatogram, the percentage purity of the sample can be accurately calculated.

Single-Crystal X-ray Diffraction for Absolute Configuration and Structural Refinement

Single-crystal X-ray diffraction (SCXRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for the structural elucidation of novel compounds, providing precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the chemical and physical properties of a molecule. In the context of this compound and its derivatives, SCXRD is pivotal for confirming the molecular structure, determining the absolute configuration in chiral derivatives, and refining the crystallographic model to a high degree of accuracy.

Challenges: Hygroscopicity and Low Melting Points

The successful application of single-crystal X-ray diffraction is contingent on the ability to grow high-quality single crystals of the compound of interest. However, certain intrinsic properties of a substance can present significant challenges to this process. In the case of this compound and some of its derivatives, two such challenges are its hygroscopic nature and low melting point.

This compound is known to be a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This property can impede the growth of suitable single crystals, as the presence of water can interfere with the regular packing of molecules in the crystal lattice, leading to the formation of amorphous solids or poorly diffracting crystals. In some instances, the resulting crystals may be of a hydrated form, which may not represent the intended anhydrous compound. The hygroscopic nature of this compound is a critical consideration during its synthesis and handling, often necessitating the use of an inert atmosphere. For instance, in the preparation of derivatives like 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, the precursor this compound is typically used without further purification due to its hygroscopicity to prevent degradation. chemicalbook.com

Furthermore, this compound is characterized as a low-melting solid. Various sources report its melting point to be in the range of 34°C to 70°C. researchgate.net Compounds with low melting points can be difficult to crystallize from a melt, as they may tend to form oils or amorphous glasses upon cooling. Traditional solvent-based crystallization methods at or below room temperature are therefore more commonly employed. However, the choice of solvent is critical and must be carefully selected to ensure that the compound is sufficiently soluble at an elevated temperature but sparingly soluble at a lower temperature to promote crystal growth.

These challenges necessitate the use of specialized crystallization techniques, such as growing crystals in a controlled, low-humidity environment (e.g., a desiccator or glovebox) and employing low-temperature crystallization methods.

Application of SHELX Software for Structure Determination

Once a suitable single crystal is obtained and diffraction data are collected, sophisticated software is required to solve and refine the crystal structure. The SHELX suite of programs, developed by George M. Sheldrick, is a widely recognized and extensively used software package for the determination and refinement of crystal structures from single-crystal X-ray and neutron diffraction data. nih.govnih.gov The SHELX package consists of several programs, with SHELXS and SHELXL being the most pertinent for small-molecule crystallography.

SHELXS is utilized for the initial solution of the crystal structure, employing methods such as direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell from the diffraction data. mit.edu This initial model, however, is often incomplete and requires further refinement.

SHELXL is the program used for the refinement of the crystal structure against the experimental diffraction data. nih.gov It employs a least-squares refinement process to optimize the atomic coordinates, thermal parameters (describing the vibration of atoms), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction intensities. omu.edu.tr The refinement process is iterative, and the quality of the refined structure is assessed by various metrics, most notably the R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The application of SHELXL is crucial in handling complex structural features, such as disorder and twinning, and for the determination of the absolute structure of chiral molecules. nih.gov The software allows for the input of various instructions and constraints to guide the refinement process, which is particularly useful for challenging structures. The process typically involves the use of an instruction file (with a .ins extension) and a reflection data file (with a .hkl extension). The output of the refinement is a results file (with a .res extension) containing the refined structural parameters. omu.edu.tr

While a specific, publicly available single-crystal X-ray structure of this compound has not been identified in the reviewed literature, the crystallographic data for its derivatives are available. For instance, the structure of 2-methyl-4-(2-methylbenzamido)benzoic acid, a related derivative, has been determined. nih.gov The crystallographic data for such a compound, as would be obtained from a SHELXL refinement, can be summarized in a table as shown below.

Compound 2-Methyl-4-(2-methylbenzamido)benzoic acid
Chemical FormulaC₁₆H₁₅NO₃
Formula Weight269.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.318 (9)
b (Å)10.230 (2)
c (Å)13.901 (3)
β (°)125.50 (3)
Volume (ų)2699.7 (16)
Z8
RadiationMo Kα
Temperature (K)293
Data from nih.gov

Another key derivative, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, which is an intermediate in the synthesis of the pharmaceutical drug Tolvaptan, has also been characterized, implying the existence of its crystal structure. chemicalbook.comchemicalbook.compharmaffiliates.comresearchgate.net The structural data for this compound would provide direct insight into the conformation and bonding of the 2-methyl-4-nitrobenzoyl moiety within a larger molecular framework.

Compound 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Chemical FormulaC₁₈H₁₅ClN₂O₄
Formula Weight358.78
Melting Point (°C)152 - 155
Data from chemicalbook.comchemicalbook.com

The refinement of such structures using the SHELX software package is the standard procedure in modern chemical crystallography to ensure the accuracy and reliability of the final structural model.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electrophilicity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-nitrobenzoyl chloride, DFT calculations are instrumental in predicting its high electrophilicity, which is a key characteristic of its chemical behavior. The acyl chloride functional group, activated by the strongly electron-withdrawing nitro group on the benzene (B151609) ring, renders the carbonyl carbon highly susceptible to nucleophilic attack.

The electrophilic nature of this compound is quantitatively understood through the analysis of partial charges and Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com

The LUMO of an electrophile is the orbital that accepts electrons from a nucleophile. A lower LUMO energy indicates a stronger electrophile. In this compound, the presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, enhancing the molecule's ability to accept electrons. mdpi.com Conversely, the electron-donating methyl group has a slight opposing effect, but the influence of the nitro group is dominant.

Partial charge calculations reveal the distribution of electron density across the molecule. The carbonyl carbon atom in the acyl chloride group is expected to have a significant positive partial charge, making it the primary site for nucleophilic attack. The oxygen and chlorine atoms, being highly electronegative, carry negative partial charges.

Table 1: Representative DFT-Calculated Properties of this compound

Parameter Description Predicted Value/Observation
Partial Charge on C=O Carbon Indicates the electrophilic center of the molecule. Highly positive (δ+)
Partial Charge on Oxygen Indicates the electronegative center of the carbonyl. Negative (δ-)
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. Relatively low energy
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. Low energy, indicating high electrophilicity

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. A smaller gap can suggest higher reactivity. | Relatively small |

These values are illustrative and based on theoretical principles and data from analogous compounds.

Reactions are typically conducted in a solvent, which can significantly influence reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute.

Steric and Electronic Effects of Substituents on Transition-State Energies

The reactivity of this compound is a balance of the electronic and steric effects of its substituents. These effects directly impact the energy of the transition state during a reaction, thereby influencing the reaction rate. rsc.org

The electronic effect of the para-nitro group is dominant. As a strong electron-withdrawing group (EWG), it delocalizes the developing negative charge on the oxygen atom of the carbonyl group in the transition state of a nucleophilic acyl substitution. This stabilization of the transition state leads to a lower activation energy and a faster reaction rate compared to unsubstituted benzoyl chloride. wikipedia.org

The steric effect of the ortho-methyl group provides a contrasting influence. Its physical bulk can hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can raise the energy of the transition state, which would slow the reaction down. acs.org However, in this specific molecule, the powerful electronic activation by the nitro group generally outweighs the moderate steric hindrance from the methyl group.

Table 2: Influence of Substituents on the Transition State of Nucleophilic Acyl Substitution

Substituent Position Effect Impact on Transition State Energy Consequence for Reaction Rate
Nitro (-NO₂) Group para Strong Electron-Withdrawing Lowers (Stabilizes) Increases

| Methyl (-CH₃) Group | ortho | Steric Hindrance / Weak Electron-Donating | Raises (Destabilizes) | Decreases |

Molecular Docking Studies of Derivatives with Receptor Proteins

This compound is a reactive building block used to synthesize more complex and stable molecules, such as amides and esters, which may possess biological activity. pharmaffiliates.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govdergipark.org.tr

Studies on nitrobenzamide derivatives, which can be synthesized from this compound, show their potential as enzyme inhibitors. For example, various nitro-substituted benzamides have been docked into the active sites of enzymes like inducible nitric oxide synthase (iNOS) and topoisomerases to predict their binding modes and affinities. nih.govdergipark.org.tr

Molecular docking studies reveal the specific interactions that lead to enzyme inhibition. These interactions can include hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the ligand and amino acid residues in the enzyme's active site. nih.govnih.gov

For instance, in studies of nitrobenzamide derivatives as potential anti-inflammatory agents, docking analysis showed that the nitro group could form crucial hydrogen bonds with residues in the active site of the iNOS enzyme. nih.gov The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (like IC₅₀), quantifies the strength of this interaction. A lower binding energy indicates a more stable protein-ligand complex and potentially a more potent inhibitor.

Table 3: Representative Binding Affinities of Nitrobenzamide Derivatives from Docking Studies

Derivative Class Target Enzyme Key Interactions Representative Binding Energy (kcal/mol)
Nitrobenzamides Inducible Nitric Oxide Synthase (iNOS) Hydrogen bonding with active site residues -7.0 to -9.0
Substituted Benzamides Topoisomerase IIα Interactions with DNA and key amino acids -8.5 to -10.0

Data is representative and compiled from studies on various benzamide (B126) derivatives to illustrate the concept. nih.govdergipark.org.trnih.gov These studies underscore the utility of the nitrobenzoyl scaffold, derived from precursors like this compound, in designing targeted enzyme inhibitors.

Compound Index

Table 4: List of Chemical Compounds

Compound Name
This compound
Benzoyl chloride
Water
Inducible Nitric Oxide Synthase (iNOS)
Topoisomerase IIα

Synthetic Applications and Derivatization in Advanced Organic Chemistry

Synthesis of Heterocyclic Compounds

2-Methyl-4-nitrobenzoyl chloride serves as a critical building block in the synthesis of various heterocyclic compounds. The reactivity of its acyl chloride functional group enables the formation of amide, ester, and thioester linkages through reactions with nucleophiles. This acylation reaction is a fundamental strategy for incorporating the 2-methyl-4-nitrobenzoyl moiety into a molecule, which can be a key step in forming or functionalizing a heterocyclic ring.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, facilitating these nucleophilic substitution reactions. A prominent example of its application in forming heterocyclic structures is its use in the synthesis of the benzazepinone (B8055114) core, a key component of the pharmaceutical agent Tolvaptan. In this synthesis, the acyl chloride reacts with a pre-existing amine within a heterocyclic precursor to form a stable amide bond, demonstrating its role in building complex, multi-ring systems. quickcompany.ingoogle.com

Synthesis of Dyes

The compound is an important intermediate in the manufacturing of dyes. While not a dye itself, it is a precursor to key components used in the production of widely used colorants, particularly azo dyes. chemimpex.com The derivative, 2-Methyl-4-nitroaniline (also known as Fast Red RL Base), is a crucial diazo component for producing vibrant red azo dyes used in the textile, ink, and pigment industries. chemimpex.comguidechem.comjayfinechem.com

The synthesis pathway from this compound to 2-Methyl-4-nitroaniline involves the chemical transformation of the acyl chloride and nitro groups. 2-Methyl-4-nitroaniline is valued for its ability to form stable diazonium salts that subsequently couple with other aromatic compounds (coupling components) to create the extended conjugated systems responsible for the intense color of azo dyes. guidechem.comjayfinechem.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is extensively used in the pharmaceutical industry as an intermediate for synthesizing drugs, most notably in the production of Tolvaptan and its derivatives. pharmaffiliates.comchemicalbook.com

Intermediate in Tolvaptan Synthesis

Tolvaptan is a selective vasopressin V2 receptor antagonist, and this compound is a key reactant in its multi-step synthesis. quickcompany.inpharmaffiliates.com It is used to introduce a specific part of the final molecular structure through an acylation reaction. quickcompany.in

A critical step in the synthesis of Tolvaptan is the N-acylation of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. quickcompany.in In this reaction, this compound is reacted with the benzazepine derivative to form the amide intermediate, 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one. google.comchemicalbook.com The reaction is typically carried out in an organic solvent such as dichloromethane, toluene, or acetonitrile. quickcompany.ingoogle.com Some procedures employ a base, like N-methylmorpholine or triethylamine (B128534), to neutralize the hydrogen chloride byproduct, while other methods proceed in the absence of a base. quickcompany.ingoogle.com

Table 1: Synthesis of Tolvaptan Intermediate

Reactants Product Solvents Conditions

This intermediate is then carried forward through subsequent steps, including reduction of the nitro group and further acylation, to yield Tolvaptan. quickcompany.in

The intermediate, 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one, is also essential for the synthesis of isotopically labeled Tolvaptan, specifically Tolvaptan-d7. pharmaffiliates.comchemicalbook.com Labeled compounds like Tolvaptan-d7 are crucial tools in pharmaceutical research, particularly in metabolism and pharmacokinetic studies, allowing researchers to trace the drug's path and breakdown in the body. The synthesis proceeds from this common intermediate, incorporating deuterium (B1214612) atoms in a later stage of the synthetic route. pharmaffiliates.comchemicalbook.com

Synthesis of 2-(4-Nitrobenzoyl)hydrazinecarbodithioic Acid Derivatives

While a direct, documented synthesis of a compound named 2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid using this compound is not prominently featured in the literature, the reactivity of the acyl chloride group makes it a suitable starting material for various hydrazine (B178648) derivatives. The general synthesis of hydrazides from acyl chlorides is a well-established chemical transformation.

The reaction of an acyl chloride, such as this compound, with hydrazine hydrate (B1144303) readily forms the corresponding benzohydrazide (B10538) (in this case, 2-methyl-4-nitrobenzohydrazide). rsc.org This reaction typically proceeds rapidly by adding the acyl chloride to a solution of hydrazine. This resulting hydrazide is a stable intermediate that possesses a reactive hydrazinyl group (-NHNH2), which can be used for further derivatization. This intermediate could theoretically be used to synthesize more complex structures, including those with carbodithioic acid moieties, through subsequent reactions with reagents like carbon disulfide under appropriate conditions.

Preparation of Novel 5-(4-nitrophenyl)-1,3,4-oxadiazoles

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazoles is a multi-step process that begins with the conversion of 4-nitrobenzoic acid to its corresponding ester. researchgate.net This ester is then treated with hydrazine hydrate in methanol (B129727) to yield 4-nitrobenzoic acid hydrazide. researchgate.net Subsequently, the hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) and ethanol (B145695) to form 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net Finally, this thiol intermediate is reacted with various electrophiles in the presence of a strong base such as sodium hydride in dimethylformamide (DMF) to produce a series of S-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives. researchgate.net

Alternatively, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be prepared by reacting 4-nitrobenzoyl chloride with the appropriate hydrazide. researchgate.net

Tuberculostatic Activity Evaluation

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated notable tuberculostatic activity. nih.gov For instance, certain derivatives of S-substituted 2-mercapto-1,3,4-oxadiazole containing a nitro group in the phenyl ring have shown significant tuberculostatic effects. nih.gov The minimum inhibitory concentrations (MIC) for some of these compounds were found to be in the range of 25-100 mg/ml. nih.gov

In a study of new hydrazide derivatives containing a 1,3,4-oxadiazole core, several compounds exhibited significant antimycobacterial activity. mdpi.com Five of the tested compounds showed high activity against M. tuberculosis H37Ra with MIC values of 8 µg/mL, and two derivatives were effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com

Compound TypeActivityMIC
S-substituted 2-mercapto-1,3,4-oxadiazole derivativesTuberculostatic25-100 mg/ml nih.gov
Hydrazide derivatives with 1,3,4-oxadiazole coreAntimycobacterial (H37Ra)8 µg/mL mdpi.com
Hydrazide derivatives with 1,3,4-oxadiazole coreAntimycobacterial (Pyrazinamide-resistant)4 µg/mL mdpi.com

Synthesis of N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

The synthesis of N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide involves the reaction of this compound with 4-methoxyaniline. This reaction is a standard procedure for forming an amide bond, where the acyl chloride reacts with the amine to yield the corresponding amide and hydrochloric acid.

Development of Enteropeptidase Inhibitors

Enteropeptidase, a serine protease found in the duodenum, is a target for developing treatments for conditions like obesity. nih.govacs.org 4-Guanidinobenzoate derivatives have been identified as potent inhibitors of this enzyme. nih.govacs.org

The synthesis of 4-guanidinobenzoate derivatives often starts from p-guanidinobenzoic acid, which is converted to its acid chloride hydrochloride using thionyl chloride. google.com This acid chloride can then be reacted with a variety of molecules containing hydroxyl or amino groups to form ester or amide derivatives. google.com For example, reacting the acid chloride with carbamoylmethyl-p-hydroxybenzoate in pyridine (B92270) yields the corresponding ester. google.com

SAR studies on 4-guanidinobenzoate derivatives as enteropeptidase inhibitors have revealed several key insights. acs.org The guanidinyl group is thought to mimic the lysine (B10760008) residue of the natural substrate, leading to inhibition. nih.gov The introduction of a carboxylic acid moiety can enhance inhibitory activity by mimicking the aspartic acid residue of the substrate. nih.gov

Furthermore, modifications to the phenyl ring of the benzoate (B1203000) have been explored. Electron-withdrawing groups at the 2-position, such as chlorine or fluorine, were found to decrease the half-life (T1/2) of the enzyme-inhibitor complex, indicating a less stable bond. acs.org Conversely, a methyl group at the same position resulted in a much higher T1/2, similar to the unsubstituted compound. acs.org

The inhibitory activity of these compounds is assessed through in vitro assays measuring the IC50 value against human enteropeptidase. acs.org For instance, the (S)-isomer of a 3-substituted dihydrobenzofuran derivative, (S)-5b, demonstrated potent inhibitory activity with an IC50 of 68 nM. acs.org In vivo studies in diet-induced obese (DIO) mice have shown that oral administration of these inhibitors can significantly increase fecal protein output, a marker of enteropeptidase inhibition. nih.govacs.org For example, compound 2a, when administered orally, led to a notable increase in fecal protein, while subcutaneous administration had no effect, suggesting that systemic exposure is not necessary for its pharmacological action. nih.gov

CompoundIn Vitro Activity (IC50)In Vivo Effect (Fecal Protein Output)
(S)-5b68 nM acs.orgMarkedly more potent increase than 2a acs.org
2a-Significant increase with oral administration nih.gov

Preparation of Polymer Additives

This compound serves as a versatile acylating agent in polymer chemistry. Its high reactivity, stemming from the electron-withdrawing nitro group that activates the acyl chloride function, makes it a suitable reagent for modifying polymers. This reactivity allows for the introduction of the 2-methyl-4-nitrophenyl moiety onto polymer backbones, which can alter the physical and chemical properties of the material.

The primary mechanism involves the reaction of the acyl chloride with nucleophilic functional groups present on a polymer, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable ester or amide linkages, respectively. This process of polymer functionalization can be used to impart specific characteristics, such as altered solubility, thermal stability, or affinity for other molecules. For instance, patent literature indicates its potential use in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. google.com

Reagent in Fine Chemical Synthesis

The utility of this compound as a reagent is most prominent in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structure provides a reactive handle (the acyl chloride) for building molecular complexity, while the nitro and methyl groups offer sites for further chemical transformations.

Key Intermediate in Pharmaceutical Synthesis

A significant application of this compound is as a crucial intermediate in the production of the selective vasopressin V2 receptor antagonist, Tolvaptan. pharmaffiliates.com This drug is used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis. pharmaffiliates.comtheclinivex.comchemicalbook.comchemicalbook.comhsppharma.com

The synthesis involves the N-acylation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-lH-l-benzazepine with this compound. quickcompany.in This reaction forms the key intermediate, 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one. pharmaffiliates.comtheclinivex.com An improved, base-free process for this acylation has been developed to enhance yield and suitability for industrial-scale production. quickcompany.in The nitro group in this intermediate is subsequently reduced to an amine, which is then acylated to complete the synthesis of the final drug molecule. quickcompany.in This compound is also used to create deuterated versions of Tolvaptan (Tolvaptan-d7) for use in clinical research and metabolic studies. pharmaffiliates.comtheclinivex.com

Recent research also highlights its use in the synthesis of novel non-phthalimide cereblon (CRBN) binders, which are components of proteolysis-targeting chimeras (PROTACs), an emerging class of therapeutics. acs.orgnih.gov

Precursor in Agrochemical and Dye Synthesis

In the field of agrochemicals, this compound is utilized as a building block for creating active ingredients in herbicides and insecticides. Its derivatives are designed to target specific biological pathways in pests or weeds. Furthermore, it serves as an intermediate in the manufacture of various dyes, where the chromophoric nitro group and the potential for conversion into an amino group are key to developing colored compounds.

Application AreaSynthetic RoleResulting Product/Intermediate
Pharmaceuticals Key intermediate in N-acylation reaction7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one (precursor to Tolvaptan) theclinivex.com
Pharmaceuticals Reagent for synthesis of complex ligandsNovel cereblon (CRBN) binders for PROTACs acs.orgnih.gov
Agrochemicals Building block for active ingredientsHerbicides and Insecticides
Dyes Intermediate for chromophore synthesisVarious dye molecules
Polymer Chemistry Acylating agent for polymer modificationFunctionalized polymers (e.g., polyimides) google.com

Derivatization for Analytical Methods and Improved Detection/Quantification

There is currently no available research data detailing the use of this compound as a derivatizing agent for the purpose of enhancing detection or quantification in analytical methods such as HPLC. While similar compounds like 4-nitrobenzoyl chloride are used for this purpose, the specific application of the 2-methyl variant has not been documented in the reviewed literature.

Safety, Handling, and Environmental Considerations in Academic Research

Personal Protective Equipment (PPE) Requirements

When working with 2-Methyl-4-nitrobenzoyl chloride, comprehensive personal protective equipment is mandatory to prevent exposure. chemicalbook.com This includes:

Eye Protection: Chemical safety goggles are essential. Due to the corrosive nature of the compound and its violent reaction with water, a face shield should also be worn.

Hand Protection: Chemical-resistant gloves are required. Given that no specific breakthrough time data is readily available for this compound, it is prudent to select gloves made from materials known to be resistant to both acid chlorides and nitroaromatic compounds, such as butyl rubber or Viton™. It is also advisable to double-glove.

Body Protection: A flame-retardant lab coat should be worn over personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.

Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Ventilation Control (Fume Hoods)

Due to its volatility and corrosivity, all manipulations of this compound must be conducted within a properly functioning chemical fume hood. chemicalbook.com The fume hood provides critical protection by:

Containing Vapors: The compound can release hazardous vapors that are irritating to the respiratory system. A fume hood with adequate airflow will contain these vapors and prevent them from entering the laboratory atmosphere.

Protecting from Splashes: The sash of the fume hood acts as a physical barrier, protecting the researcher from potential splashes during handling or in the event of an unexpected reaction.

Exhausting Corrosive Fumes: The exhaust system of the fume hood safely removes corrosive fumes, preventing damage to laboratory infrastructure and equipment.

Spill Management and Neutralization Procedures

In the event of a spill of this compound, a clear and immediate response is crucial to mitigate hazards.

Small Spills:

Evacuate all non-essential personnel from the immediate area.

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels.

Once the liquid is absorbed, carefully collect the material into a designated waste container.

The spill area should then be neutralized. A weak basic solution, such as sodium bicarbonate or a mixture of soda ash and slaked lime, can be carefully applied to the area.

The neutralized area should be washed with soap and water.

Large Spills:

Evacuate the entire laboratory and alert institutional safety personnel immediately.

Prevent the spill from entering drains or waterways.

Only personnel trained in hazardous material cleanup should attempt to manage a large spill.

Storage Conditions to Prevent Hydrolysis

This compound is highly sensitive to moisture and will react violently with water, leading to hydrolysis. To maintain its chemical integrity and prevent hazardous reactions, the following storage conditions are essential:

Anhydrous Conditions: The compound must be stored in a tightly sealed container to prevent contact with atmospheric moisture. The use of containers with liners or seals made of moisture-resistant materials is recommended.

Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further minimize exposure to moisture and air.

Desiccation: Storing the container within a desiccator containing a suitable drying agent like silica (B1680970) gel or calcium chloride will provide an additional layer of protection against hydrolysis.

Temperature: Store in a cool, dry, and well-ventilated area away from sources of heat or ignition.

Environmental Release and Mobility in Soil

While specific data on the environmental fate of this compound is limited, its behavior can be inferred from its chemical structure. chemicalbook.combldpharm.com

Environmental Release: Accidental release into the environment should be strictly avoided. Due to its reactivity with water, release into aquatic environments would lead to rapid hydrolysis, forming 2-methyl-4-nitrobenzoic acid and hydrochloric acid, which can alter the local pH and harm aquatic life.

Mobility in Soil: The mobility of this compound in soil has not been extensively studied. chemicalbook.combldpharm.com However, the presence of the nitro group and the potential for hydrolysis to a more polar carboxylic acid suggest that it could have some mobility in soil, with the potential to leach into groundwater. The extent of this mobility would depend on various factors, including soil type, organic matter content, and pH.

Toxicology and Hazard Classification

This compound is classified as a hazardous substance due to its corrosive nature and potential for toxicity. bldpharm.com

Acute Effects: Exposure can cause severe skin irritation and burns, serious eye damage, and irritation to the respiratory tract. Inhalation may be harmful.

Chronic Effects: There is no specific data available on the long-term toxicological effects of this compound.

Hazard Classification: Based on available safety data, the compound is typically classified with the following hazards:

Corrosive

Acute Toxicity (Oral, Dermal, Inhalation)

Skin Corrosion/Irritation

Serious Eye Damage/Eye Irritation

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

Hazard Classification Table:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Specific target organ toxicity – single exposureCategory 3 (Respiratory tract irritation)

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2-Methyl-4-nitrobenzoyl chloride is primarily centered around nucleophilic acyl substitution, making it a valuable building block for creating a diverse array of organic molecules. Future research is poised to explore more sophisticated and efficient reaction pathways, moving beyond traditional methods.

One promising area is the development of novel catalytic systems to mediate its reactions. While conventional methods often rely on stoichiometric amounts of reagents, modern catalysis offers pathways that are more selective and efficient. Research into dual catalyst systems, such as the combination of zinc chloride (ZnCl₂) and 4-dimethylaminopyridine (B28879) (DMAP), has shown promise in one-pot tandem approaches that combine cyclization and acylation steps. rsc.org Further exploration could involve screening a wider range of Lewis and Brønsted acids, as well as organocatalysts, to fine-tune reactivity and achieve higher yields under milder conditions.

Photocatalysis represents another frontier. The use of visible light-activated photocatalysts, such as Acr⁺-Mes, in combination with a safe chlorine source like N-chlorosuccinimide, has been effective for benzylic C-H bond chlorination. researchgate.net Adapting such photocatalytic strategies for reactions involving this compound could lead to novel, energy-efficient synthetic routes.

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions where the nitro group is substituted offers a powerful tool for creating complex molecules. mdpi-res.com Research in this area could uncover new catalytic systems that selectively activate the C-NO₂ bond, expanding the synthetic utility of this compound beyond its traditional role as an acylating agent.

A summary of potential catalytic approaches is presented in the table below:

Catalytic ApproachPotential Catalysts/ReagentsAnticipated AdvantagesResearch Focus
Dual CatalysisZnCl₂/DMAP, other Lewis/Brønsted acid combinationsIncreased efficiency in one-pot reactions, milder conditions.Screening new catalyst pairs for specific transformations.
PhotocatalysisAcr⁺-Mes, other organic dyes, semiconductor nanoparticlesEnergy efficiency, novel reaction pathways, high selectivity.Developing visible-light-mediated reactions for acylation and substitution.
Transition-Metal CatalysisPalladium, Nickel, Copper complexesSelective activation of C-Cl and C-NO₂ bonds for cross-coupling.Exploring new ligands and reaction conditions for enhanced reactivity.
OrganocatalysisChiral amines, phosphines, N-heterocyclic carbenesMetal-free synthesis, enantioselective transformations.Designing catalysts for asymmetric synthesis of chiral derivatives.
Table 1: Emerging Catalytic Systems for this compound Reactions.

Development of Green Chemistry Approaches for Synthesis

The synthesis of this compound and its derivatives traditionally involves reagents that raise environmental and safety concerns, such as thionyl chloride and phosgene. rsc.orgsemanticscholar.org A significant future research direction lies in the development of greener and more sustainable synthetic methods.

Enzymatic Synthesis: Biocatalysis offers a compelling green alternative. Enzymes like lipases can be employed for the asymmetric acylation of various substrates, providing a highly selective and environmentally benign route to chiral amides and esters. rsc.org Research into identifying and engineering robust enzymes that can tolerate the nitro-group-containing systems will be crucial for the commercial viability of this approach. rsc.org Carboxylic acid reductases (CARs) and adenylation (ANL) domains are other classes of enzymes that could be harnessed for the ATP-dependent synthesis of amides, avoiding the need for harsh chlorinating agents altogether. rsc.orgrsc.org

Alternative Reagents and Solvents: The exploration of safer activating agents to replace traditional chlorinating agents is a key area of research. For instance, using bis-(trichloromethyl) carbonate (BTC) with a catalytic amount of DMF provides a milder method for converting carboxylic acids to acyl chlorides. google.com Furthermore, employing surfactant chemistry, such as using TPGS-750-M in aqueous solutions, can enable efficient amide bond formation from acyl chlorides in a chromatography-free and recyclable process. nih.govgoogle.com

Process Intensification: Continuous flow reactor systems offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and higher yields. rsc.org The development of continuous flow processes for the nitration of 2-methylbenzoyl chloride and the subsequent reactions of the acyl chloride product would represent a major step towards a more sustainable manufacturing process.

Green Chemistry PrincipleApplication to this compound SynthesisSpecific Research Direction
Use of Renewable FeedstocksDeriving starting materials from bio-based sources.Exploring biosynthetic pathways to produce precursors to 2-methylbenzoic acid.
CatalysisReplacing stoichiometric reagents with catalytic alternatives.Developing recyclable catalysts for nitration and acylation reactions.
Safer Solvents and AuxiliariesReplacing hazardous solvents with greener alternatives.Investigating deep eutectic solvents or water-based systems for reactions.
Design for Energy EfficiencyUtilizing milder reaction conditions.Developing photocatalytic or microwave-assisted synthesis methods.
Real-time Analysis for Pollution PreventionImplementing process analytical technology (PAT).Integrating spectroscopic monitoring into continuous flow synthesis.
Table 2: Application of Green Chemistry Principles to the Synthesis and Use of this compound.

Advanced Materials Science Applications

The inherent reactivity and structural features of this compound make it a valuable monomer for the synthesis of high-performance polymers and advanced materials. The presence of the nitro group can be exploited to impart specific properties to the resulting materials, such as thermal stability, specific optical or electronic characteristics, and enhanced intermolecular interactions. mdpi.com

High-Performance Polymers: this compound can be used in the synthesis of aromatic polyamides and poly(amide-imide)s. sigmaaldrich.com These polymers are known for their exceptional thermal and mechanical properties. The nitro group can be retained in the polymer backbone to enhance polymer-polymer interactions or can be chemically modified post-polymerization to introduce other functionalities. For example, reduction of the nitro group to an amine would provide sites for cross-linking or for grafting other polymer chains.

Fluorescent Sensors: Conjugated microporous polymers (CMPs) containing electron-rich moieties can be used for the detection of nitroaromatic compounds through fluorescence quenching. rsc.orgrsc.org While this compound itself is an electron-deficient nitroaromatic, it can be used to synthesize polymers that, after reduction of the nitro group, become electron-rich and suitable for sensing other nitroaromatics. The porous nature of these polymers allows for efficient interaction with analytes. rsc.org

Liquid Crystals: The rigid aromatic structure of derivatives of this compound makes them potential building blocks for liquid crystals. Organic molecules like N-benzyl-2-methyl-4-nitroaniline, which can be synthesized from related precursors, have been investigated as dopants in nematic liquid crystals to improve their electro-optical responses. ambeed.com Research into new liquid crystalline materials derived from this compound could lead to advances in display technologies and smart materials.

Further Elucidation of Biological Activities and Pharmaceutical Targets

This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in several therapeutic areas, and future research will likely focus on expanding this scope.

A significant application is in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. mdpi.comsigmaaldrich.com Further research could involve using this compound to create novel analogs of Tolvaptan with improved pharmacokinetic profiles or reduced side effects.

Recent studies have highlighted the role of this compound derivatives as binders for Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. This is particularly relevant for the development of Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality. By incorporating ligands derived from this compound, researchers can design novel PROTACs to induce the degradation of specific disease-causing proteins.

The electrophilic nature of the acyl chloride and the presence of the nitro group also suggest potential for the development of covalent inhibitors and compounds with cytotoxic or antimicrobial activity. The nitro group can be reduced in biological systems to form reactive species that can interact with cellular components. Electrophile-fragment screening has shown that related nitroaromatic compounds can act as inhibitors of serine proteases, which are implicated in cancer progression.

Pharmaceutical Target/ApplicationRole of this compoundFuture Research Direction
Vasopressin V2 Receptor AntagonistsKey intermediate for Tolvaptan synthesis. mdpi.comsigmaaldrich.comSynthesis of novel analogs with improved properties.
Cereblon (CRBN) Binders for PROTACsPrecursor for synthesizing CRBN ligands.Design and synthesis of new PROTACs for targeted protein degradation.
Serine Protease InhibitorsScaffold for electrophilic fragments. Development of covalent inhibitors for cancer therapy.
Antimicrobial AgentsPrecursor for compounds with potential antimicrobial activity.Exploration of derivatives against various microbial strains.
Table 3: Pharmaceutical Research Directions for Derivatives of this compound.

Integration with Automated Synthesis and High-Throughput Screening

The increasing demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of automated synthesis and high-throughput screening (HTS) platforms. This compound, as a reactive building block, is well-suited for such applications.

Automated Synthesis: The reactivity of the acyl chloride group allows for its use in automated synthesis platforms that employ solution-phase or solid-phase synthesis techniques. Continuous-flow systems, which can be automated, are particularly advantageous for handling reactive intermediates like acyl chlorides, offering precise control over reaction conditions and enhancing safety. The development of standardized protocols for the use of this compound in these automated systems would enable the rapid generation of libraries of amides, esters, and other derivatives for screening.

High-Throughput Screening (HTS): Derivatives of this compound can be included in HTS campaigns to identify new bioactive molecules. For example, HTS assays have been developed to screen for inhibitors of protein acyltransferases and for molecules that interact with targets like Cereblon. The amenability of this compound to library synthesis makes it a valuable starting point for generating the chemical diversity needed for successful HTS campaigns. The development of robust in vitro assays suitable for HTS is crucial for identifying new inhibitory scaffolds.

The integration of automated synthesis and HTS can create a powerful discovery engine. A modular approach, where different amines or alcohols are reacted with this compound in an automated fashion, can quickly generate a matrix of compounds. These libraries can then be screened against a panel of biological targets or assessed for desired material properties, accelerating the pace of discovery.

Q & A

Q. How does the electronic environment of this compound affect its reactivity in different solvents?

  • Methodological Answer : Solvent polarity (e.g., dielectric constant) modulates reaction rates in nucleophilic substitutions. Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, while non-polar solvents (toluene) favor SN1 mechanisms. Computational solvation free energy calculations (MD simulations) provide mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.